

Application Notes and Protocols for Effective EZH2 Pulldown Using UNC2399

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Compound of Interest

Compound Name: *UNC2399*
Cat. No.: *B15583591*

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These application notes provide a detailed protocol for the effective pulldown of Enhancer of Zeste Homolog 2 (EZH2), a key histone methyltransferase, using the biotinylated chemical probe **UNC2399**. The following sections offer a summary of the required concentrations, a comprehensive experimental protocol, and a visual representation of the workflow.

Introduction

UNC2399 is a potent and selective chemical probe derived from the EZH2/EZH1 inhibitor UNC1999.[1][2] By incorporating a biotin tag, **UNC2399** enables the specific enrichment and isolation of EZH2 from cellular lysates through affinity-based pulldown assays.[1][2] This tool is invaluable for studying EZH2 interactions, downstream targets, and the efficacy of potential drug candidates. **UNC2399** exhibits high in vitro potency for EZH2 with a reported IC50 of 17 nM.[3][4][5]

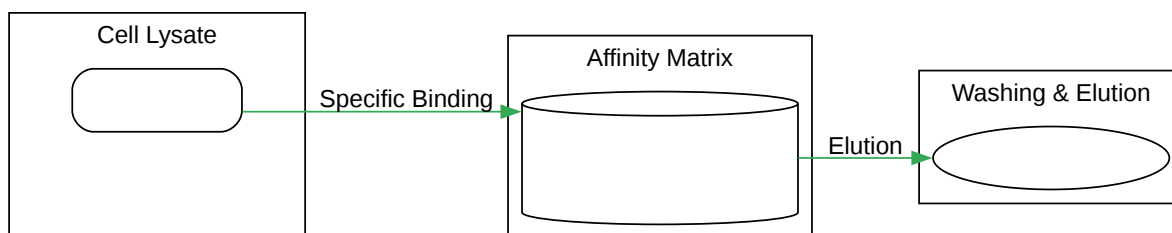
Data Summary: **UNC2399** Concentration for EZH2 Pulldown

The following table summarizes the key quantitative data for the successful pulldown of EZH2 using **UNC2399** as described in the literature.

Parameter	Value	Cell Line	Source
UNC2399 Concentration	100 μ M	HEK293T	Konze et al., 2013
UNC1999 (competitor)	100 μ M	HEK293T	Konze et al., 2013
UNC2400 (negative control)	100 μ M	HEK293T	Konze et al., 2013
Incubation Time	1 hour	HEK293T	Konze et al., 2013
Binding Temperature	4°C	HEK293T	Konze et al., 2013

Signaling Pathway and Experimental Workflow

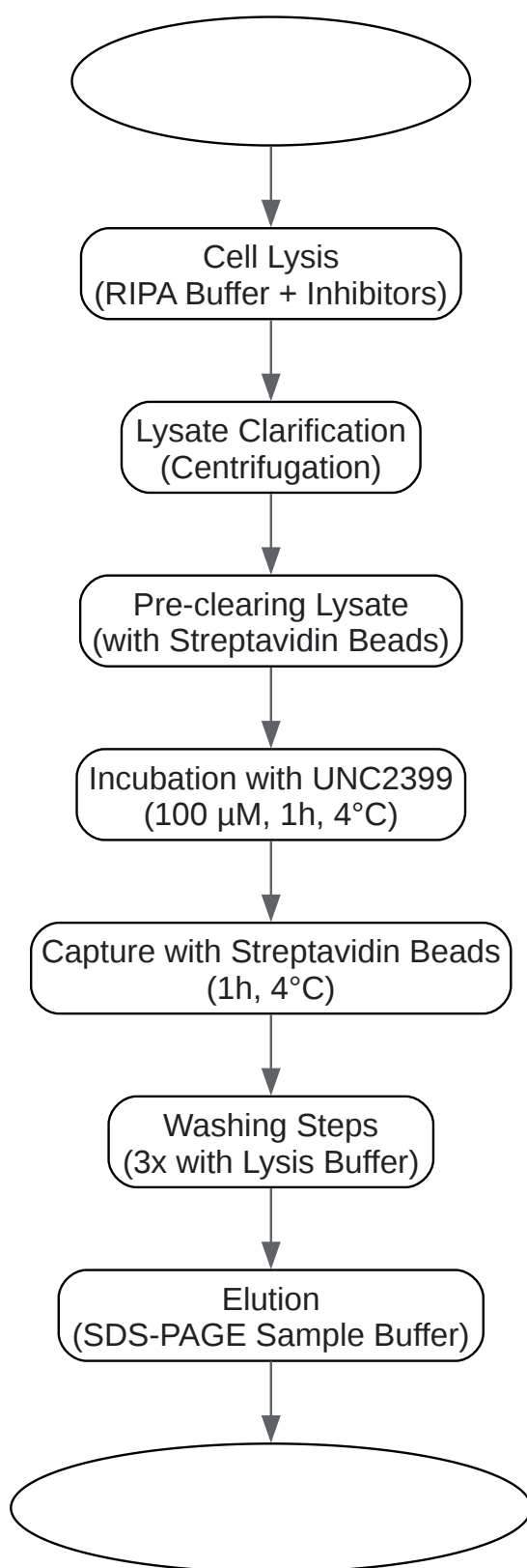
UNC2399-EZH2 Interaction and Pulldown Mechanism



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Caption: **UNC2399** binds to EZH2, which is then captured by streptavidin beads for isolation.

Experimental Workflow for EZH2 Pulldown



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Caption: Workflow for EZH2 pulldown using **UNC2399**, from cell lysis to Western blot analysis.

Detailed Experimental Protocols

The following protocols are based on the methods described by Konze et al. in ACS Chemical Biology, 2013, for the pulldown of EZH2 from HEK293T cells.

Cell Lysis

- Culture and Harvest Cells: Grow HEK293T cells to 80-90% confluency.
- Wash: Wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
- Lyse: Add ice-cold RIPA buffer (50 mM Tris-HCl pH 7.5, 250 mM NaCl, 5 mM EDTA, 50 mM NaF, 1% NP-40) supplemented with a protease inhibitor cocktail.
- Incubate: Incubate the cells with lysis buffer on ice for 30 minutes.
- Clarify Lysate: Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C.
- Collect Supernatant: Carefully transfer the supernatant (cell lysate) to a new pre-chilled microcentrifuge tube. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

EZH2 Pulldown with UNC2399

- Pre-clear Lysate: To 1 mg of total protein lysate, add 20 μ L of a 50% slurry of streptavidin-coupled magnetic beads. Incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.
- Separate Beads: Place the tube on a magnetic rack and transfer the pre-cleared supernatant to a new tube.
- Add **UNC2399**: Add **UNC2399** to the pre-cleared lysate to a final concentration of 100 μ M. As controls, use DMSO (vehicle), 100 μ M UNC1999 (competitor), or 100 μ M UNC2400 (negative control) in separate pulldown reactions.
- Incubate: Incubate the lysate with the compounds for 1 hour at 4°C with gentle rotation.

- **Prepare Beads:** While the lysate is incubating, wash 30 μ L of a 50% slurry of streptavidin-coupled magnetic beads three times with 1 mL of ice-cold lysis buffer.
- **Capture EZH2 Complex:** Add the washed streptavidin beads to the lysate-compound mixture and incubate for 1 hour at 4°C with gentle rotation.
- **Wash Beads:** Pellet the beads using a magnetic rack and discard the supernatant. Wash the beads three times with 1 mL of ice-cold lysis buffer. After the final wash, remove all residual buffer.

Elution and Western Blot Analysis

- **Elute Proteins:** Resuspend the beads in 30 μ L of 2x SDS-PAGE sample buffer.
- **Denature:** Boil the samples at 95-100°C for 5-10 minutes to elute the bound proteins and denature them.
- **Load and Run Gel:** Briefly centrifuge the samples, place them on a magnetic rack, and load the supernatant onto an SDS-PAGE gel.
- **Western Blot:** Transfer the separated proteins to a PVDF membrane. Block the membrane and probe with a primary antibody specific for EZH2. Following incubation with an appropriate secondary antibody, visualize the protein bands using a chemiluminescence detection system. The enrichment of EZH2 in the **UNC2399** pulldown lane compared to the control lanes will confirm a successful pulldown.

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References

- [1. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization \[en.bio-protocol.org\]](#)

- [2. An orally bioavailable chemical probe of the Lysine Methyltransferases EZH2 and EZH1 - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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